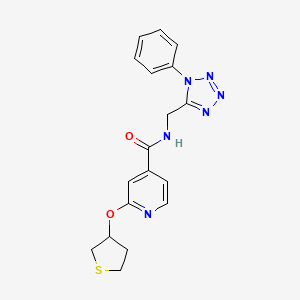

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c25-18(13-6-8-19-17(10-13)26-15-7-9-27-12-15)20-11-16-21-22-23-24(16)14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZMBTUPPWRKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the isonicotinamide moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole derivatives exhibit significant anticancer activity. For example, N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been shown to inhibit xanthine oxidase with IC50 values as low as 0.031 μM, suggesting potent activity against cancer cell proliferation . The docking studies revealed that the tetrazole moiety plays a crucial role in binding to active sites of target proteins, which may enhance the compound's efficacy.

Anti-inflammatory Properties

The compound's structure allows it to interact with key inflammatory pathways. Research has shown that tetrazole-containing compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. For instance, derivatives similar to this compound have demonstrated significant inhibition of LPS-induced TNF-alpha release in vitro .

The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:

- Xanthine Oxidase Inhibition : The tetrazole ring enhances binding affinity to xanthine oxidase, leading to decreased production of reactive oxygen species (ROS), which are implicated in cancer progression.

- Cytokine Modulation : The compound may interfere with the signaling pathways involving MAPK and NF-kB, resulting in reduced expression of inflammatory cytokines .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various tetrazole derivatives on different cancer cell lines (e.g., HCT116, MCF7). The results indicated that compounds with a similar scaffold exhibited over 80% inhibition at concentrations below 10 μM .

Study 2: Anti-inflammatory Activity

In a model using human monocytic THP-1 cells, the compound significantly reduced TNF-alpha production upon stimulation with LPS. The observed IC50 was approximately 0.283 mM, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the following steps:

- Starting Materials : The synthesis often begins with 1H-tetrazole derivatives, which are known for their diverse biological activities.

- Reagents and Conditions : Various reagents such as sodium azide and nitriles are utilized in a [3+2] cycloaddition reaction under optimized conditions to yield tetrazole derivatives. This method has been refined to enhance yields and reduce reaction times, often employing microwave irradiation or heterogeneous catalysts for efficiency .

Characterization Techniques

The resulting compounds are characterized using:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.

Biological Activities

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, demonstrate significant antimicrobial properties. For instance:

- Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as antifungal activity against species such as Candida albicans and Aspergillus niger .

Anti-inflammatory Potential

In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable binding interactions, warranting further investigation into its anti-inflammatory capabilities .

Anticancer Activity

Tetrazole-containing compounds have been explored for their anticancer properties. For example, structural modifications of tetrazoles have led to potent inhibitors against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism often involves targeting critical enzymes involved in cell proliferation and survival pathways .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be contextualized by comparing it with analogs from the tetrazole and isonicotinamide families. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Tetrazole Derivatives: The sulfonyl-tetrazole analog (tert-butyl derivative) exhibits greater metabolic stability due to the sulfonyl group, which reduces oxidative degradation compared to the methyl-tetrazole group in the target compound . However, the tert-butyl ester in the analog introduces steric hindrance, limiting its oral bioavailability. The mandelate salt compound demonstrates superior aqueous solubility owing to its ionic form, a feature absent in the non-ionic tetrahydrothiophene-containing target compound.

Backbone Modifications :

- The isonicotinamide core in the target compound distinguishes it from the benzopyran-based mandelate salt. The latter’s benzopyran structure facilitates π-π stacking interactions with receptor pockets, whereas the isonicotinamide’s pyridine ring may favor hydrogen bonding with kinases.

Functional Group Impact: The tetrahydrothiophene moiety in the target compound enhances membrane permeability compared to the rigid dioxane ring in the tert-butyl derivative.

Research Findings and Limitations

- Kinase Inhibition : Preliminary molecular docking studies suggest that the isonicotinamide group in the target compound may bind to ATP pockets in kinases, though experimental validation is pending. In contrast, the mandelate salt has confirmed adrenergic receptor activity .

- Synthetic Accessibility : The tert-butyl derivative’s synthesis involves multi-step protection/deprotection strategies, making it less scalable than the target compound’s straightforward amide coupling route.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the coupling of tetrazole and tetrahydrothiophene derivatives. Use PEG-400 as a solvent medium with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst, similar to protocols for tetrazole-thioether derivatives .

- Step 2 : Monitor reaction progress via TLC. Optimize temperature (70–80°C) and reaction time (1–3 hours) to maximize yield.

- Step 3 : Purify via recrystallization in aqueous acetic acid. Yield improvements are achievable by adjusting molar ratios of intermediates (e.g., 1:1.1 for chlorobenzoyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, tetrazole C-N absorption at ~1450 cm⁻¹) .

- NMR : Use -NMR to resolve methylene protons near the tetrazole ring (δ 4.5–5.0 ppm) and tetrahydrothiophene oxygen-linked protons (δ 3.0–3.5 ppm). -NMR can distinguish carbonyl carbons (δ ~170 ppm) .

- Resolution of Overlaps : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks in complex regions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial Testing : Follow protocols for tetrazole derivatives, using microdilution assays (e.g., MIC determination against S. aureus and E. coli) at varying pH levels to assess activity dependence .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to modify the tetrazole or tetrahydrothiophene moieties for enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace the phenyl group on the tetrazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via Suzuki coupling or nucleophilic substitution .

- Tetrahydrothiophene Modifications : Introduce substituents (e.g., methyl, fluoro) at the 3-position of the tetrahydrothiophene ring to alter lipophilicity. Monitor changes in logP and solubility .

- Activity Mapping : Compare IC₅₀ values of analogs against a panel of enzymes (e.g., kinases, proteases) to identify critical structural motifs .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Standardized Assays : Replicate experiments using identical cell lines, concentrations, and incubation times. For example, discrepancies in antimicrobial activity may arise from pH variations (e.g., activity at pH 5 vs. 7) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using Forest plots) to identify outliers and assess statistical significance of conflicting results .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2, EGFR). Prioritize docking poses with hydrogen bonds to the tetrazole NH and tetrahydrothiophene oxygen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodology :

- Catalyst Recycling : Recover Bleaching Earth Clay via filtration for reuse in subsequent batches to reduce costs .

- Solvent Optimization : Replace PEG-400 with recyclable solvents (e.g., ethanol/water mixtures) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.